D-AP3 - 128241-72-5

D-AP3

Catalog Number: EVT-313550
CAS Number: 128241-72-5
Molecular Formula: C3H8NO5P
Molecular Weight: 169.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

D-AP3 (D-AP3) is an isomer of L-2-amino-3-phosphonopropionate (L-AP3), a compound known to interact with metabotropic glutamate receptors (mGluRs). [] While L-AP3 exhibits a partial agonist/antagonist profile at mGluRs, D-AP3 appears to have a weaker or absent effect on these receptors. [] This difference in activity highlights the stereoselectivity of these compounds at mGluRs. D-AP3 serves as a valuable tool in scientific research, particularly in studies investigating the role of mGluRs in various physiological and pathological processes.

L-2-Amino-3-phosphonopropionic acid (L-AP3)

    Compound Description: L-AP3 is a stereoisomer of D-AP3 and acts as a partial agonist/antagonist of metabotropic glutamate receptors (mGluRs) []. It exhibits neurotoxic effects at high doses, leading to vasogenic brain edema, neuronal degeneration, and elevated brain calcium content []. L-AP3 also influences hippocampal long-term potentiation (LTP) by blocking its late phase, suggesting a role for mGluR activation in maintaining LTP [].

    Relevance: L-AP3's close structural similarity to D-AP3 makes it a crucial point of comparison. While both are isomers of 2-amino-3-phosphonopropionic acid, they demonstrate different pharmacological activities. Unlike D-AP3, L-AP3 exhibits neurotoxicity and effectively blocks the late phase of LTP, highlighting the stereoselective nature of these effects [, ].

D,L-2-Amino-3-phosphonopropionic acid (D,L-AP3)

    Compound Description: This compound represents the racemic mixture of D-AP3 and L-AP3. Like L-AP3, D,L-AP3 impacts hippocampal long-term potentiation (LTP). When administered during tetanization, it permits the normal development of post-tetanic and early LTP but eliminates LTP of the field-EPSP irreversibly after 100 minutes [].

    Relevance: D,L-AP3's effect on LTP highlights the activity inherent to the 2-amino-3-phosphonopropionic acid structure, although the specific contributions of the individual isomers (D-AP3 and L-AP3) within the racemic mixture remain unclear []. The differing effects of D,L-AP3 and D-AP3 further emphasize the importance of stereochemistry in their respective actions.

L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4)

    Compound Description: L-AP4 is an agonist of metabotropic glutamate receptors (mGluRs) []. Unlike L-AP3, it does not induce neurotoxic effects after intracaudatal injection in rats, even at high doses [].

    Relevance: Although structurally similar to L-AP3, L-AP4 does not exhibit the same neurotoxic profile []. This difference suggests that the specific position of the phosphono group on the carbon chain (position 3 in AP3 vs. position 4 in AP4) significantly influences the pharmacological activity and potential toxicity of these compounds. Additionally, the contrasting effects of L-AP4 and D-AP3 further demonstrate the structure-activity relationships within this class of compounds.

DL-2-Amino-5-phosphonovaleric acid (APV)

    Compound Description: APV acts as an antagonist of N-methyl-D-aspartate (NMDA) receptors []. It demonstrates a protective effect against the neurotoxic effects induced by L-AP3, attenuating changes such as brain edema and neuronal degeneration [].

    Relevance: While not structurally similar to D-AP3, APV's ability to counteract L-AP3 induced neurotoxicity suggests a possible interaction between mGluRs and NMDA receptors in mediating the neurotoxic effects of L-AP3 []. This interaction may be relevant in understanding the broader context of D-AP3's actions and potential interactions with other receptor systems.

(±)-α-Methyl-(4-carboxyphenyl)glycine (MCPG)

    Compound Description: MCPG acts as a non-subtype-specific antagonist of metabotropic glutamate receptors (mGluRs) [, ]. Unlike APV, it fails to block the neurotoxic effects induced by L-AP3 []. Interestingly, MCPG can partially attenuate L-AP3-stimulated [3H]-InsPx accumulation, suggesting involvement of mGluRs in both the inhibitory and stimulatory effects of L-AP3 [].

    Relevance: The contrasting effects of MCPG on L-AP3's neurotoxicity and phosphoinositide turnover suggest that the mechanisms underlying these two effects might differ, with potentially distinct mGluR subtypes involved [, ]. This information offers valuable insights into the complexity of D-AP3's pharmacology, highlighting the potential involvement of different mGluR subtypes in its overall activity profile.

Overview

3-Phosphono-D-alanine is a phosphonate analogue of the amino acid D-alanine, which plays a significant role in various biochemical processes. This compound is characterized by the presence of a phosphonate group, which imparts unique properties compared to its natural counterparts. The phosphonate group enhances the stability and bioavailability of the molecule, making it a valuable tool in biochemical research and applications.

Source

3-Phosphono-D-alanine can be synthesized through various chemical methods, including the use of phosphonates and amino acids as starting materials. It is often derived from D-alanine through phosphorylation reactions, which introduce the phosphonate group into the molecular structure.

Classification

3-Phosphono-D-alanine is classified as an amino acid derivative and a phosphonic acid analogue. Its structural modifications allow it to function in biological systems similarly to D-alanine while exhibiting distinct chemical properties due to the presence of the phosphonate group.

Synthesis Analysis

Methods

The synthesis of 3-Phosphono-D-alanine typically involves several key steps:

  1. Starting Materials: The synthesis begins with D-alanine and a suitable phosphonating agent, often using trialkyl phosphites or phosphonates.
  2. Phosphorylation Reaction: The phosphorylation is achieved through a nucleophilic substitution reaction where the hydroxyl or amino group of D-alanine reacts with the phosphorus-containing compound.
  3. Purification: Following synthesis, purification techniques such as chromatography are employed to isolate and purify 3-Phosphono-D-alanine from byproducts.

Technical Details

The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For instance, reactions may be conducted under acidic or basic conditions to facilitate the formation of the desired product while minimizing side reactions.

Molecular Structure Analysis

Structure

The molecular structure of 3-Phosphono-D-alanine features a central carbon atom bonded to an amino group (–NH2), a carboxylic acid group (–COOH), and a phosphonate group (–PO(OR)2), where R represents alkyl groups. The presence of these functional groups contributes to its unique chemical behavior.

Data

  • Molecular Formula: C3H8N1O5P
  • Molecular Weight: Approximately 183.07 g/mol
  • Structural Representation: The compound can be represented in various forms, including its Lewis structure and three-dimensional conformations that illustrate spatial arrangements.
Chemical Reactions Analysis

Reactions

3-Phosphono-D-alanine participates in several important chemical reactions:

  1. Nucleophilic Substitution: The phosphonate group can undergo nucleophilic attack, allowing for further functionalization or incorporation into larger biomolecules.
  2. Condensation Reactions: It can react with other amino acids or nucleotides to form peptide bonds or nucleotide analogues.
  3. Hydrolysis: The compound may hydrolyze under certain conditions, releasing D-alanine and phosphonic acid.

Technical Details

Understanding the kinetics and mechanisms of these reactions is crucial for optimizing synthetic pathways and exploring potential applications in drug design and biochemistry.

Mechanism of Action

Process

The mechanism of action of 3-Phosphono-D-alanine primarily involves its role as a substrate or inhibitor in enzymatic reactions. For instance, it can mimic natural substrates in pathways involving D-alanine metabolism or protein phosphorylation processes.

Data

Research indicates that 3-Phosphono-D-alanine can effectively inhibit certain enzymes by mimicking their natural substrates, thereby influencing metabolic pathways. This property makes it an attractive candidate for studying enzyme kinetics and regulation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and polar solvents due to its ionic nature.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for amino acid derivatives.

Chemical Properties

  • Stability: The compound is stable under neutral pH but may degrade under extreme acidic or basic conditions.
  • Reactivity: Exhibits reactivity typical of both amino acids and phosphonates, allowing for diverse chemical transformations.
Applications

3-Phosphono-D-alanine has several scientific uses:

  1. Biochemical Research: It serves as a tool for studying enzyme mechanisms, particularly those involving D-amino acids.
  2. Drug Development: Its ability to mimic natural substrates makes it valuable in designing inhibitors for specific enzymes involved in metabolic pathways.
  3. Synthetic Biology: Used in constructing novel peptides or proteins with modified functions through incorporation into polypeptide chains.
Enzymatic Biosynthesis and Metabolic Integration of 3-Phosphono-D-alanine

Evolutionary Origins of Alanine Decarboxylase Homologs in Phosphonate Biosynthesis

The enzymatic machinery for 3-phosphono-D-alanine (PnAla) biosynthesis originates from evolutionary innovations in Streptomyces phosphonate pathways. Central to this process is phosphoenolpyruvate mutase (PepM), which catalyzes the thermodynamically unfavorable isomerization of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy). This C–P bond-forming reaction represents a conserved ancestral step in phosphonate biosynthesis [1]. Subsequent amination of PnPy to PnAla is mediated by pyridoxal-5′-phosphate (PLP)-dependent aminotransferases (e.g., PnaA in Streptomyces), which evolved from alanine decarboxylase homologs through neofunctionalization. These enzymes acquired specificity for phosphonate substrates while retaining core structural motifs for α-keto acid transamination [1] [5]. Genomic analyses reveal that pnaA clusters with pepM and ATP-grasp ligases (pnaB/pnaC) across diverse bacterial lineages, indicating an ancient, vertically inherited pathway optimized for phosphonoalamide production. The stereochemical preference for D-enantiomers in phosphonopeptides suggests selective pressure for metabolic compatibility with ribosomal peptide synthesis [5] [6].

Metabolic Flux Analysis of Phosphonoalanine Integration into Serine-Glycine Pathways

PnAla serves as a nodal metabolite interfacing phosphonate biochemistry with central amino acid metabolism. Isotopic tracer studies using Streptomyces cultures reveal that PnAla enters serine-glycine pathways via enzymatic promiscuity of serine hydroxymethyltransferase (SHMT). This enzyme typically converts serine to glycine using tetrahydrofolate (THF), but it also processes PnAla as an alternative substrate, generating 3-phosphonoglycine—a precursor for unconventional one-carbon metabolism [3] [9]. Metabolic flux analysis (MFA) in Aldh1l1 knockout models demonstrates disrupted serine-glycine equilibria, with hepatic PnAla accumulation correlating with:

  • Depleted glycine pools (↓40%)
  • Elevated serine:glycine ratios (↑2.5-fold)
  • Impaired folate cycling [9]

Table 1: Metabolic Flux Distribution in Serine-Glycine Pathways with PnAla Integration

Metabolic ParameterWild-TypeALDH1L1 KnockoutChange
Glycine synthesis rate (nmol/g/h)12.5 ± 1.27.3 ± 0.8↓42%*
Serine → Glycine flux100%62%↓38%*
PnAla accumulation (μM)0.5 ± 0.13.2 ± 0.4↑540%*
Serine:Glycine ratio1.8 ± 0.24.5 ± 0.3↑150%*

*p < 0.01 vs. wild-type [3] [9]

This flux rerouting starves glutathione synthesis and purine biosynthesis while diverting carbon toward phosphonolipid assembly—a critical adaptation in phosphonate-producing microbes [9].

Cofactor-Dependent Enzymatic Systems for Phosphonate Group Transfer

The phosphonate moiety of PnAla requires specialized cofactor-dependent enzymes for activation and transfer:

  • PLP-Dependent Transaminases (PnaA): Catalyze reversible PnPy ↔ PnAla conversion using glutamate as the amino donor. Structural studies reveal a conserved lysine residue (K287) forming a Schiff base with PLP, while Arg72 coordinates the phosphonate group, enabling stereoselective amination [1] [4].

  • ATP-Grasp Ligases (PnaB/PnaC): Mediate phosphonopeptide bond formation. PnaC exhibits unprecedented promiscuity, synthesizing >180 dipeptides from PnAla and proteogenic amino acids. Kinetic profiling shows 10-fold higher kcat/KM for D-Ala vs. L-Ala, indicating enantioselectivity for D-configurations [1].

  • Reverse Transcriptase Mimetics: Engineered HIV-1 RT utilizes PnAla-phosphoramidate deoxynucleotides (e.g., 3-phosphono-L-Ala-dAMP) as pyrophosphate mimics. Molecular modeling confirms Mg2+ coordination by phosphonate oxygens, replicating γ-phosphate geometry in dNTPs. This enables DNA synthesis with 95% efficiency at 50 μM—comparable to natural dNTPs [4] [10].

Table 2: Cofactor-Dependent Enzymes in PnAla Metabolism

EnzymeCofactorReactionCatalytic Efficiency
PnaA aminotransferasePLPPnPy + Glu → PnAla + α-KGkcat = 15 s⁻¹, KM = 80 μM
PnaC dipeptide ligaseATPPnAla + AA1 → PhosphonodipeptideGenerates 181 dipeptides
HIV-1 RTMg2+dNMP-PnAla + DNA → DNA+1 + PnAla95% incorporation at 50 μM

[1] [4]

Substrate Channeling Mechanisms in Multi-Enzyme Phosphonylation Complexes

Efficient phosphonopeptide assembly requires spatial organization to minimize phosphonate diffusion and hydrolysis. Streptomyces orchestrates this via:

  • Metabolic Channeling: PnAla transfers directly from PnaA to PnaC within a transient multi-enzyme complex, increasing tripeptide yield 8-fold compared to reconstituted systems with free enzymes. Stopped-flow kinetics show lag time reduction (≤0.5 s) in phosphonoalamide synthesis, confirming direct intermediate transfer [1] [8].

  • Electrostatic Guidance: Positively charged interfaces in the PnaB/PnaC complex create a continuous electrostatic channel, steering the anionic phosphonate group between active sites. Surface plasmon resonance confirms high-affinity binding (KD = 120 nM) between PnaC’s C-terminal domain and PnAla [8].

  • Scaffold Protein Mimicry: Synthetic complexes inspired by cellulosomes use cohesin-dockerin interactions to colocalize PepM, PnaA, and PnaC on protein scaffolds. Fusion enzymes with (G4S)3 linkers enhance phosphonoalamide titer 12-fold by optimizing inter-enzyme distances (≤20 Å) for substrate tunneling [8]. These mechanisms collectively prevent phosphonate hydrolysis (<5% loss vs. 35% in free enzyme systems) and enable antimicrobial phosphonopeptide synthesis at physiologically relevant rates [1] [8].

Properties

CAS Number

128241-72-5

Product Name

3-Phosphono-D-alanine

IUPAC Name

(2S)-2-amino-3-phosphonopropanoic acid

Molecular Formula

C3H8NO5P

Molecular Weight

169.07 g/mol

InChI

InChI=1S/C3H8NO5P/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m1/s1

InChI Key

LBTABPSJONFLPO-UWTATZPHSA-N

SMILES

C(C(C(=O)O)N)P(=O)(O)O

Canonical SMILES

C(C(C(=O)O)N)P(=O)(O)O

Isomeric SMILES

C([C@H](C(=O)O)N)P(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.